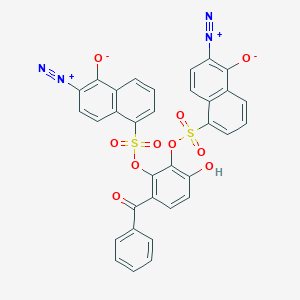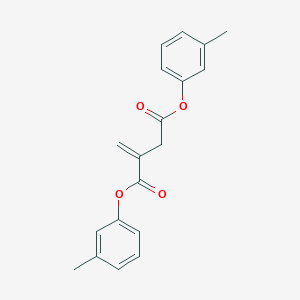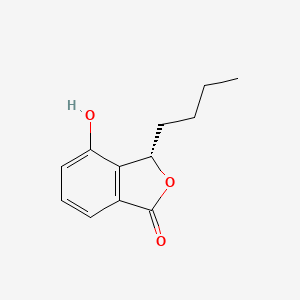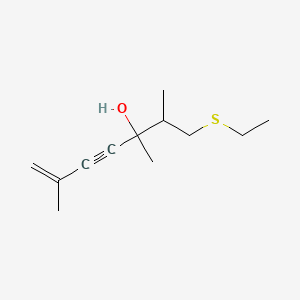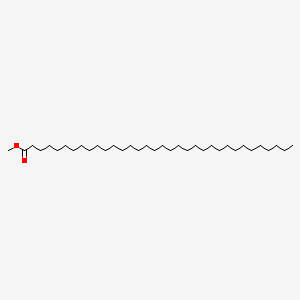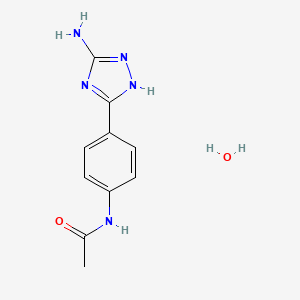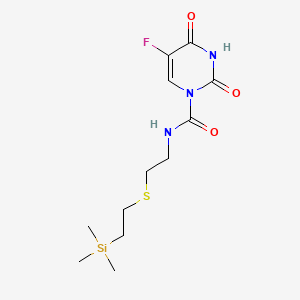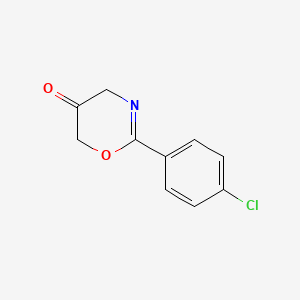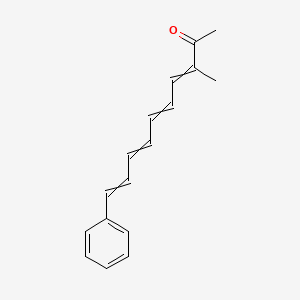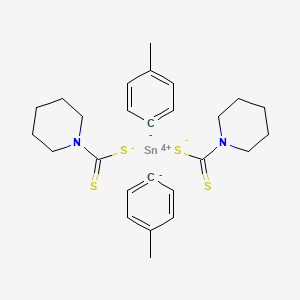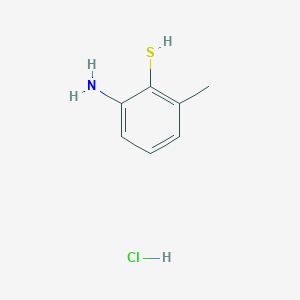
(2S,3S)-2-Decyl-3-methoxyoxetane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,3S)-2-Decyl-3-methoxyoxetane is a chiral oxetane compound with a unique structure that includes a decyl chain and a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-2-Decyl-3-methoxyoxetane typically involves the use of chiral starting materials and specific reaction conditions to ensure the desired stereochemistry. One common method involves the asymmetric reduction of a precursor compound using chiral catalysts or enzymes. For example, carbonyl reductase from Lactobacillus fermentum can be used to catalyze the asymmetric reduction of a suitable precursor to form the desired oxetane compound .
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability. These systems allow for precise control over reaction conditions and can be used to produce the compound in large quantities .
Chemical Reactions Analysis
Types of Reactions
(2S,3S)-2-Decyl-3-methoxyoxetane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxetane derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The specific conditions, such as temperature and solvent, depend on the desired reaction and product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxetane derivatives with additional functional groups, while substitution reactions can introduce new substituents at the methoxy position .
Scientific Research Applications
(2S,3S)-2-Decyl-3-methoxyoxetane has a wide range of applications in scientific research, including:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of (2S,3S)-2-Decyl-3-methoxyoxetane involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to interact with enzymes and receptors, potentially leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (2S,3S)-2-Decyl-3-methoxyoxetane include other chiral oxetanes and related structures, such as (2S,3S)-2-Amino-3-methoxybutanoic acid and (2S,3S)-2,3-Butanediol .
Uniqueness
What sets this compound apart from similar compounds is its specific combination of a decyl chain and a methoxy group, which imparts unique chemical and physical properties. This makes it particularly valuable in applications requiring specific stereochemistry and functional group compatibility .
Properties
CAS No. |
74824-86-5 |
|---|---|
Molecular Formula |
C14H28O2 |
Molecular Weight |
228.37 g/mol |
IUPAC Name |
(2S,3S)-2-decyl-3-methoxyoxetane |
InChI |
InChI=1S/C14H28O2/c1-3-4-5-6-7-8-9-10-11-13-14(15-2)12-16-13/h13-14H,3-12H2,1-2H3/t13-,14-/m0/s1 |
InChI Key |
IBNCSPPBASXZSD-KBPBESRZSA-N |
Isomeric SMILES |
CCCCCCCCCC[C@H]1[C@H](CO1)OC |
Canonical SMILES |
CCCCCCCCCCC1C(CO1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


